molecular formula C23H21NO3 B4040879 2-oxo-1,2-diphenylethyl 4-(dimethylamino)benzoate

2-oxo-1,2-diphenylethyl 4-(dimethylamino)benzoate

Cat. No.: B4040879
M. Wt: 359.4 g/mol
InChI Key: HVNJNSQCCRGXJG-UHFFFAOYSA-N
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Description

2-oxo-1,2-diphenylethyl 4-(dimethylamino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2-oxo-1,2-diphenylethyl group and a 4-(dimethylamino)benzoate group

Scientific Research Applications

2-oxo-1,2-diphenylethyl 4-(dimethylamino)benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-1,2-diphenylethyl 4-(dimethylamino)benzoate can be achieved through several synthetic routes. One common method involves the esterification of 2-oxo-1,2-diphenylethyl alcohol with 4-(dimethylamino)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-oxo-1,2-diphenylethyl 4-(dimethylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-oxo-1,2-diphenylethyl 4-(dimethylamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active compounds that exert biological effects. The 4-(dimethylamino)benzoate moiety can interact with specific binding sites on proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: Similar structure but with an ethyl group instead of the 2-oxo-1,2-diphenylethyl group.

    Methyl 4-(dimethylamino)benzoate: Similar structure but with a methyl group instead of the 2-oxo-1,2-diphenylethyl group.

    4-(dimethylamino)benzoic acid: Lacks the ester group, only contains the 4-(dimethylamino)benzoate moiety.

Uniqueness

2-oxo-1,2-diphenylethyl 4-(dimethylamino)benzoate is unique due to the presence of both the 2-oxo-1,2-diphenylethyl and 4-(dimethylamino)benzoate groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2-oxo-1,2-diphenylethyl) 4-(dimethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c1-24(2)20-15-13-19(14-16-20)23(26)27-22(18-11-7-4-8-12-18)21(25)17-9-5-3-6-10-17/h3-16,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNJNSQCCRGXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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